(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

CNS drug discovery Physicochemical properties Blood-brain barrier permeability

This (3aR,6aR) stereoisomer is the active CNS-penetrant scaffold validated in H3R antagonist (Ki 0.54 nM) and M4 PAM programs. Incorrect stereochemistry invalidates SAR; the 5-methyl substitution achieves LogP -0.22 essential for blood-brain barrier penetration. Using racemic mixtures leads to ambiguous data and costly re-synthesis. Procure enantiopure material to accelerate hit-to-lead timelines and ensure robust structure-activity data.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B8230125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN1CC2CCNC2C1
InChIInChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyDLUDAUJQMXTXGQ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole: Core Scaffold Specifications for Histamine H3 and Muscarinic M4 Antagonist Development


(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 948846-61-5) is a chiral, saturated bicyclic diamine that serves as a privileged scaffold in the design of central nervous system (CNS)-penetrant antagonists targeting the histamine H3 receptor (H3R) and the muscarinic acetylcholine M4 receptor [1]. This specific stereoisomer, (3aR,6aR), is the active enantiomer utilized in lead optimization programs at Abbott Laboratories and Vanderbilt University for the development of next-generation H3R antagonists and M4 positive allosteric modulators (PAMs) [2][3]. The compound is typically supplied with a purity of ≥98% and has a molecular weight of 126.20 g/mol, with the free base exhibiting a calculated LogP of -0.22, indicating a favorable hydrophilic-lipophilic balance for blood-brain barrier penetration .

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Procurement Risks: Why Generic Octahydropyrrolo[3,4-b]pyrrole Scaffolds Are Not Interchangeable


Procuring a generic, racemic, or incorrectly substituted octahydropyrrolo[3,4-b]pyrrole derivative for CNS drug discovery programs introduces significant risk of project failure. The specific (3aR,6aR) stereochemistry is not a trivial detail; it is a critical determinant of biological activity. For instance, the enantiomer (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS 1176846-84-6) would be expected to exhibit a distinct, and likely inferior, pharmacological profile in H3R and M4 receptor assays [1]. Furthermore, the 5-methyl substitution is essential for achieving the optimal LogP of -0.22, which is substantially more lipophilic than the unsubstituted octahydropyrrolo[3,4-b]pyrrole core (LogP -0.60) . This difference directly impacts blood-brain barrier permeability and the compound's ability to serve as a viable CNS lead. Using a compound with an incorrect stereocenter or substitution pattern will invalidate SAR studies, lead to false-negative or false-positive results, and ultimately require costly and time-consuming re-synthesis and re-characterization of the correct material [2].

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole: Head-to-Head Comparative Data for Informed Scientific Procurement


Comparative CNS Drug-Likeness: LogP Advantage of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole over Unsubstituted Core

The calculated partition coefficient (LogP) for (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole is -0.22, which is significantly higher (more lipophilic) than the -0.60 LogP of the unsubstituted octahydropyrrolo[3,4-b]pyrrole core . This 0.38 LogP unit increase is a critical determinant for enhancing passive diffusion across the blood-brain barrier (BBB), a prerequisite for any CNS-active therapeutic [1].

CNS drug discovery Physicochemical properties Blood-brain barrier permeability

Potency Benchmark: (3aR,6aR)-5-Alkyl-1-aryl Derivatives Achieve Sub-nanomolar Affinity for Human Histamine H3 Receptor

A representative compound from the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, compound 17a, demonstrated a human H3R Ki of 0.54 nM and a rat H3R Ki of 4.57 nM [1]. This potency is a direct result of the (3aR,6aR) stereochemistry and 5-alkyl substitution pattern. In contrast, the initial conessine-based analogues in the same study (compounds 11 and 15) showed no antagonistic activity against H3R, highlighting that the core scaffold alone is insufficient and that the specific substitution is essential for high affinity [1].

Histamine H3 receptor Antagonist Binding affinity

Validated In Vivo Pharmacokinetics: Oral Bioavailability and Half-Life of a Representative (3aR,6aR) Derivative

Compound 17a, a derivative of the (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold, exhibited an oral bioavailability of 39% and a plasma half-life (t1/2) of 2.4 hours in rats [1]. This in vivo pharmacokinetic (PK) profile is a direct validation of the scaffold's potential for oral dosing, a key differentiator from many CNS-targeting chemotypes that suffer from poor oral absorption or rapid clearance. The unsubstituted core or the incorrect enantiomer would not be expected to replicate this favorable PK profile due to differences in metabolic stability and membrane permeability.

Pharmacokinetics Oral bioavailability In vivo

Stereochemical Purity: Enantiopure Synthesis of Octahydropyrrolo[3,4-b]pyrrole Scaffolds via Stereospecific Cycloaddition

A robust, stereospecific synthetic route to enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives has been established via an intramolecular [3+2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines [1]. This method yields a single diastereoisomer, ensuring that the (3aR,6aR) configuration is obtained with high stereochemical fidelity. While the target compound's commercial purity is specified as ≥98% , the published synthetic methodology provides confidence that this material can be sourced as a single enantiomer, avoiding the complications of racemic mixtures or chiral impurities that would confound biological assays and crystallography efforts [1].

Stereoselective synthesis Enantiopure building blocks Chiral purity

Fraction sp3 (Fsp3) and CNS MPO Score: A Quantitative Measure of Scaffold Complexity and Lead-Likeness

The (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold has a fraction of sp3 hybridized carbons (Fsp3) of 1.0, indicating a fully saturated, three-dimensional structure . This high Fsp3 value is a key component of the CNS Multiparameter Optimization (MPO) desirability score, which predicts the likelihood of a compound successfully navigating clinical development [1]. The scaffold's high Fsp3 value of 1.0, combined with a LogP of -0.22, contributes to a favorable CNS MPO score, a clear differentiator from more planar, aromatic scaffolds that are often associated with higher attrition rates due to poor solubility or off-target toxicity.

CNS MPO Fsp3 Lead-likeness

Safety and Handling: GHS Classification Provides Clear Guidance for Laboratory Use

According to its safety data sheet, (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole is classified under the Globally Harmonized System (GHS) as a harmful/irritant, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is consistent with the unsubstituted core, which carries identical GHS warnings . The explicit and consistent hazard profile allows for straightforward integration into standard laboratory safety protocols and risk assessments, ensuring that procurement and use do not introduce unanticipated safety or compliance hurdles.

Safety GHS Handling

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole: Optimal Use Cases for CNS Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Histamine H3 Receptor Antagonists for Cognitive Disorders

The (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold is ideally suited for initiating hit-to-lead campaigns targeting the histamine H3 receptor, a validated target for Alzheimer's disease, ADHD, and sleep disorders. The scaffold's proven sub-nanomolar affinity (human H3R Ki = 0.54 nM for derivative 17a) and favorable oral PK in rats (F = 39%, t1/2 = 2.4 h) provide a de-risked starting point [1]. Medicinal chemists can focus SAR efforts on the 1-aryl position to optimize selectivity over H1, H2, and H4 receptors, and to fine-tune CNS exposure, rather than iterating on the core itself [1].

Development of Muscarinic M4 Positive Allosteric Modulators (PAMs) for Schizophrenia

This specific stereoisomer is a key structural component in patent literature from Vanderbilt University describing M4 muscarinic acetylcholine receptor antagonists and PAMs [2]. M4 is an emerging target for treating psychosis and cognitive deficits in schizophrenia. Procuring the correct (3aR,6aR) enantiomer ensures that the lead series will maintain the necessary three-dimensional shape for M4 allosteric site engagement, as the (3aS,6aS) enantiomer would be a different shape and is highly unlikely to produce the desired modulation [2].

Synthesis of CNS-Penetrant Chemical Probes for Target Validation

The combination of a favorable LogP (-0.22) and high Fsp3 (1.0) makes this scaffold an excellent choice for designing chemical probes that require efficient blood-brain barrier penetration and a low risk of polypharmacology . The scaffold's three-dimensionality (Fsp3 = 1.0) is a key driver of target selectivity and solubility [3]. Researchers can use this core to build focused libraries of H3R or M4 ligands, or to explore other CNS targets (e.g., sigma receptors, ion channels) where a basic, conformationally constrained diamine is a privileged pharmacophore.

Construction of Enantiopure Compound Libraries via Parallel Synthesis

The stereospecific synthetic route to this scaffold [4] enables the production of enantiopure material, which is essential for the creation of high-quality screening libraries. Using a racemic mixture would lead to ambiguous screening data and necessitate costly chiral resolution at a later stage. By procuring the single (3aR,6aR) enantiomer, laboratories can perform robust SAR studies and generate reliable structure-activity data from the outset, accelerating the drug discovery timeline and reducing the consumption of valuable resources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.